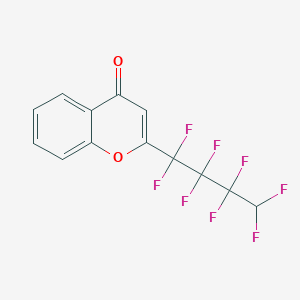![molecular formula C20H19ClN2O2 B11648344 Ethyl 7-chloro-8-methyl-4-[(2-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B11648344.png)
Ethyl 7-chloro-8-methyl-4-[(2-methylphenyl)amino]quinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-chloro-8-methyl-4-[(2-methylphenyl)amino]quinoline-3-carboxylate is a complex organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and anticancer agents . This specific compound is notable for its unique structure, which includes a chloro, methyl, and amino group attached to the quinoline core, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-chloro-8-methyl-4-[(2-methylphenyl)amino]quinoline-3-carboxylate typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The specific steps for this compound may include:
Formation of the Quinoline Core: Aniline reacts with glycerol under acidic conditions to form quinoline.
Substitution Reactions: Introduction of the chloro and methyl groups through electrophilic aromatic substitution.
Amidation: Reaction of the quinoline derivative with 2-methylphenylamine to introduce the amino group.
Esterification: Formation of the ethyl ester group at the carboxylate position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are commonly employed .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 7-chloro-8-methyl-4-[(2-methylphenyl)amino]quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
Ethyl 7-chloro-8-methyl-4-[(2-methylphenyl)amino]quinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a lead compound in the development of antimalarial and anticancer drugs.
Biological Studies: Investigated for its potential as an antibacterial and antifungal agent.
Industrial Applications: Utilized in the synthesis of dyes and pigments due to its aromatic structure.
Mecanismo De Acción
The mechanism of action of Ethyl 7-chloro-8-methyl-4-[(2-methylphenyl)amino]quinoline-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interfere with DNA synthesis in pathogens, leading to their death or inhibition . The exact pathways and targets can vary depending on the specific application and the organism being targeted.
Comparación Con Compuestos Similares
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline core.
Quinine: Another antimalarial agent derived from natural sources.
Mefloquine: A synthetic antimalarial with a quinoline structure.
Uniqueness
Ethyl 7-chloro-8-methyl-4-[(2-methylphenyl)amino]quinoline-3-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of chloro, methyl, and amino groups makes it a versatile compound for various applications, distinguishing it from other quinoline derivatives .
Propiedades
Fórmula molecular |
C20H19ClN2O2 |
|---|---|
Peso molecular |
354.8 g/mol |
Nombre IUPAC |
ethyl 7-chloro-8-methyl-4-(2-methylanilino)quinoline-3-carboxylate |
InChI |
InChI=1S/C20H19ClN2O2/c1-4-25-20(24)15-11-22-18-13(3)16(21)10-9-14(18)19(15)23-17-8-6-5-7-12(17)2/h5-11H,4H2,1-3H3,(H,22,23) |
Clave InChI |
MCNKTLLQXMZJTK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C2C(=C(C=CC2=C1NC3=CC=CC=C3C)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B11648273.png)
![methyl 6-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B11648292.png)
![2-Amino-4-(4-methoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B11648298.png)
![2-(2,4-dimethylphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B11648308.png)
![(5Z)-1-(4-chlorophenyl)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11648315.png)
![3-chloro-1-(3-chloro-4-methylphenyl)-4-[(2-ethoxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B11648319.png)
![3,5-dimethyl-N-[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11648327.png)
![6-(4-ethoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B11648328.png)

![4-Oxo-4-[4-(4-phenylquinazolin-2-yl)piperazin-1-yl]butanoic acid](/img/structure/B11648336.png)
![propyl {[3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11648345.png)
![(6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11648348.png)
![2-(2-methylphenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B11648349.png)

